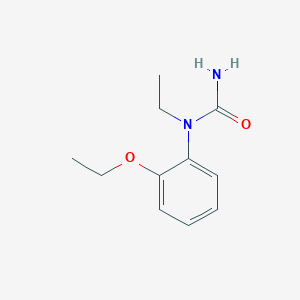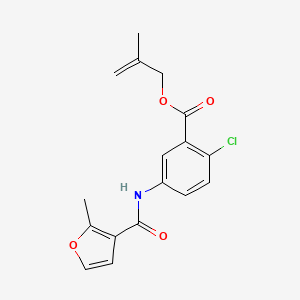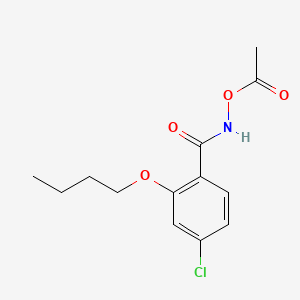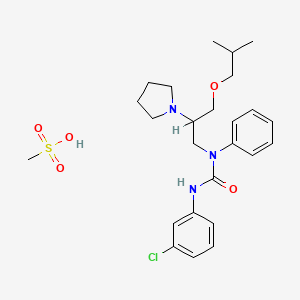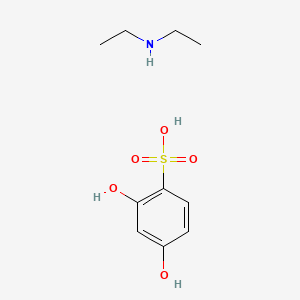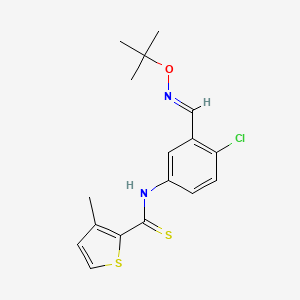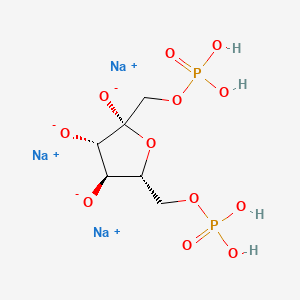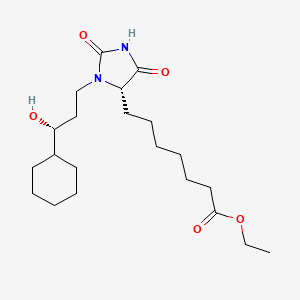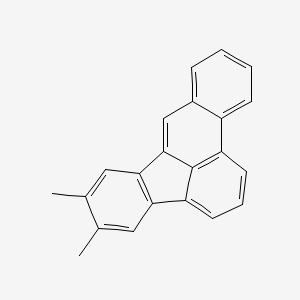
1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide is a chemical compound known for its unique structure and properties. It belongs to the quinolinium family and is characterized by its two methyl groups and a quinolylidene moiety. This compound is often used in various scientific research applications due to its distinct chemical behavior.
Preparation Methods
The synthesis of 1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide typically involves the reaction of 1,6-dimethylquinolinium with 1-methyl-4(1H)-quinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it finds applications in the industry as a chemical intermediate in the production of other compounds .
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide can be compared with other similar compounds in the quinolinium family. Similar compounds include 1,6-dimethylquinolinium chloride and 1,6-dimethylquinolinium bromide. The uniqueness of this compound lies in its specific structure and the presence of the iodide ion, which may impart distinct chemical and biological properties .
Properties
CAS No. |
2578-40-7 |
|---|---|
Molecular Formula |
C22H21IN2 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
(2E)-1,6-dimethyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]quinoline;iodide |
InChI |
InChI=1S/C22H21N2.HI/c1-16-8-11-21-18(14-16)9-10-19(24(21)3)15-17-12-13-23(2)22-7-5-4-6-20(17)22;/h4-15H,1-3H3;1H/q+1;/p-1 |
InChI Key |
GGVGEPBFZGZKFG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=C/C3=CC=[N+](C4=CC=CC=C34)C)/C=C2)C.[I-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=CC3=CC=[N+](C4=CC=CC=C34)C)C=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


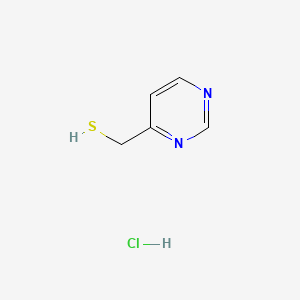
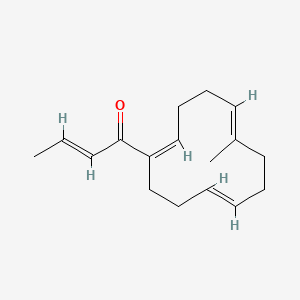
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
